molecular formula C8H11N5 B276360 4-Amino-2-(isopropylamino)-5-pyrimidinecarbonitrile

4-Amino-2-(isopropylamino)-5-pyrimidinecarbonitrile

Cat. No. B276360
M. Wt: 177.21 g/mol
InChI Key: MVTLYOKAEYDACT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-(isopropylamino)-5-pyrimidinecarbonitrile, also known as AICAR, is a cell-permeable nucleoside analog that is widely used in scientific research. It has been shown to have a variety of biochemical and physiological effects, including the activation of AMP-activated protein kinase (AMPK) and the stimulation of glucose uptake in skeletal muscle.

Mechanism Of Action

4-Amino-2-(isopropylamino)-5-pyrimidinecarbonitrile activates AMPK by mimicking the effects of AMP on the AMPK kinase domain. This leads to the phosphorylation and activation of AMPK, which in turn leads to increased glucose uptake in skeletal muscle and improved insulin sensitivity. 4-Amino-2-(isopropylamino)-5-pyrimidinecarbonitrile has also been shown to stimulate fatty acid oxidation and inhibit lipogenesis, leading to a decrease in lipid accumulation in adipocytes.
Biochemical and Physiological Effects:
4-Amino-2-(isopropylamino)-5-pyrimidinecarbonitrile has a variety of biochemical and physiological effects, including the activation of AMPK and the stimulation of glucose uptake in skeletal muscle. It has also been shown to have anti-inflammatory and neuroprotective effects. 4-Amino-2-(isopropylamino)-5-pyrimidinecarbonitrile has been used to study the role of AMPK in cellular metabolism and has potential therapeutic applications for a variety of diseases.

Advantages And Limitations For Lab Experiments

4-Amino-2-(isopropylamino)-5-pyrimidinecarbonitrile is a useful tool for studying the role of AMPK in cellular metabolism and has potential therapeutic applications for a variety of diseases. However, there are some limitations to its use in lab experiments. 4-Amino-2-(isopropylamino)-5-pyrimidinecarbonitrile is expensive and can be difficult to obtain in large quantities. It also has a short half-life in vivo, which can make it difficult to study its effects over longer periods of time.

Future Directions

There are many potential future directions for research on 4-Amino-2-(isopropylamino)-5-pyrimidinecarbonitrile. One area of interest is the development of more potent and selective AMPK activators. Another area of interest is the use of 4-Amino-2-(isopropylamino)-5-pyrimidinecarbonitrile as a potential therapeutic agent for a variety of diseases, including diabetes, cancer, and neurodegenerative diseases. Additionally, there is interest in studying the effects of 4-Amino-2-(isopropylamino)-5-pyrimidinecarbonitrile on other cellular pathways, such as autophagy and mitochondrial function.

Synthesis Methods

4-Amino-2-(isopropylamino)-5-pyrimidinecarbonitrile can be synthesized through a multistep process starting from 2,6-diaminopurine. The first step involves the reaction of 2,6-diaminopurine with chloroacetonitrile to form 2-amino-4-chloro-6-(isopropylamino)pyrimidine. This intermediate is then reacted with cyanamide to form 4-amino-2-(isopropylamino)pyrimidine-5-carbonitrile, which is subsequently hydrolyzed to form 4-Amino-2-(isopropylamino)-5-pyrimidinecarbonitrile.

Scientific Research Applications

4-Amino-2-(isopropylamino)-5-pyrimidinecarbonitrile is widely used in scientific research as a tool to study the role of AMPK in cellular metabolism. It has been shown to activate AMPK in a dose-dependent manner, leading to increased glucose uptake in skeletal muscle and improved insulin sensitivity. 4-Amino-2-(isopropylamino)-5-pyrimidinecarbonitrile has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for a variety of diseases.

properties

Product Name

4-Amino-2-(isopropylamino)-5-pyrimidinecarbonitrile

Molecular Formula

C8H11N5

Molecular Weight

177.21 g/mol

IUPAC Name

4-amino-2-(propan-2-ylamino)pyrimidine-5-carbonitrile

InChI

InChI=1S/C8H11N5/c1-5(2)12-8-11-4-6(3-9)7(10)13-8/h4-5H,1-2H3,(H3,10,11,12,13)

InChI Key

MVTLYOKAEYDACT-UHFFFAOYSA-N

SMILES

CC(C)NC1=NC=C(C(=N1)N)C#N

Canonical SMILES

CC(C)NC1=NC=C(C(=N1)N)C#N

Origin of Product

United States

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